molecular formula C15H10BrClN2OS B2457716 (E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 476317-68-7

(E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2457716
CAS No.: 476317-68-7
M. Wt: 381.67
InChI Key: LFMAULCZFVUMCX-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there is no direct synthesis process available for “(E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide”, there are related compounds that have been synthesized. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide in lab experiments is its ability to inhibit the activity of certain enzymes with high specificity, making it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide. One direction is to further explore its potential applications in cancer treatment, particularly in combination with other anti-cancer drugs. Another direction is to study its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of (E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves the reaction of 6-chloro-3-methylbenzo[d]thiazol-2(3H)-amine with 2-bromo-1-(4-fluorophenyl)ethan-1-one in the presence of a base such as potassium carbonate. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

(E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the activity of certain enzymes.

Properties

IUPAC Name

2-bromo-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2OS/c1-19-12-7-6-9(17)8-13(12)21-15(19)18-14(20)10-4-2-3-5-11(10)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMAULCZFVUMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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